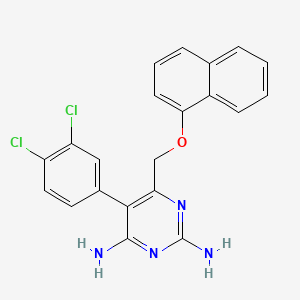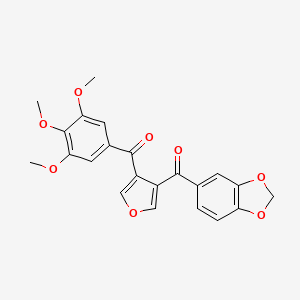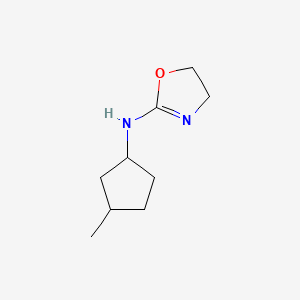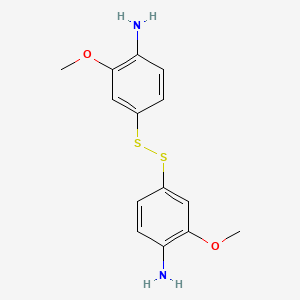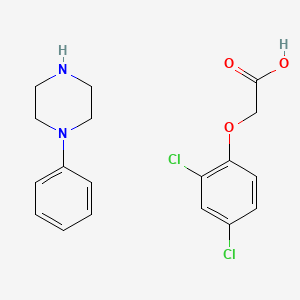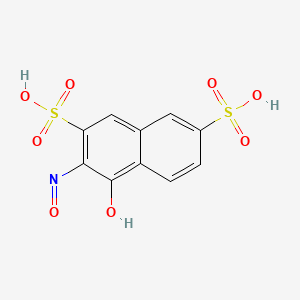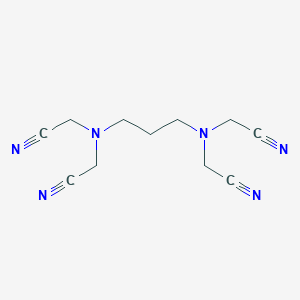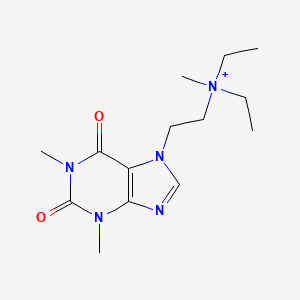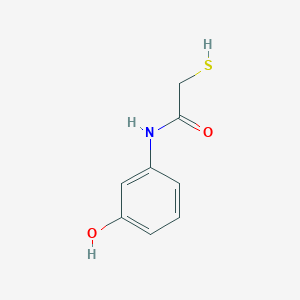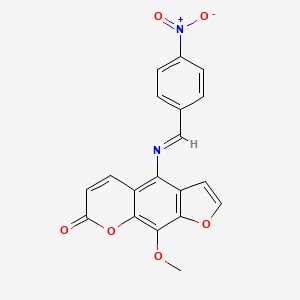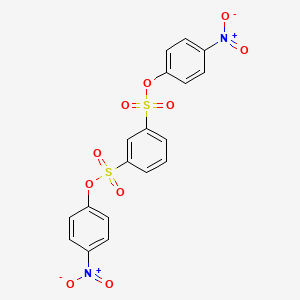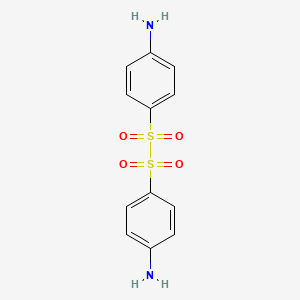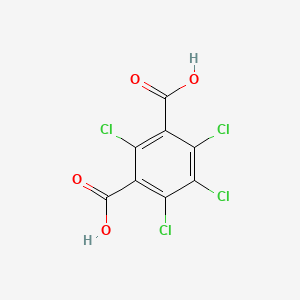
2,4,5,6-Tetrachlorobenzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 37661 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 37661 involves specific reaction conditions and reagents. The detailed synthetic routes typically include steps such as the preparation of intermediates, purification processes, and the final synthesis under controlled conditions. The exact methods and conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of NSC 37661 often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The use of industrial-grade reagents and equipment is crucial to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
NSC 37661 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NSC 37661 may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound.
Scientific Research Applications
NSC 37661 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: NSC 37661 is utilized in studies involving cellular processes and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a tool in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 37661 involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
NSC 37661 can be compared with other similar compounds, such as:
- NSC 125973
- NSC 36586
- NSC 37661-32-8
Uniqueness
What sets NSC 37661 apart from these similar compounds is its specific chemical structure and the unique properties it imparts. This makes it particularly valuable in certain applications where other compounds may not be as effective.
Properties
CAS No. |
7401-89-0 |
|---|---|
Molecular Formula |
C8H2Cl4O4 |
Molecular Weight |
303.9 g/mol |
IUPAC Name |
2,4,5,6-tetrachlorobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H2Cl4O4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h(H,13,14)(H,15,16) |
InChI Key |
UVGODUOYFYEIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15194770.png)
